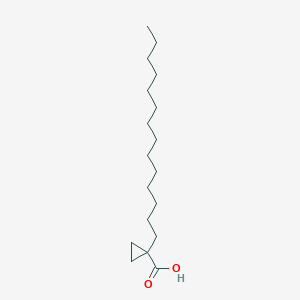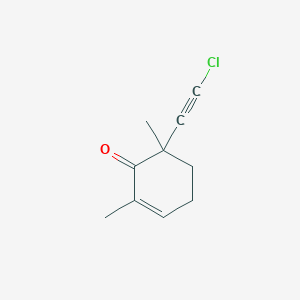
6-(2-Chloroethynyl)-2,6-dimethylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Chloroethynyl)-2,6-dimethylcyclohex-2-en-1-one is an organic compound characterized by its unique structure, which includes a chloroethynyl group attached to a cyclohexenone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloroethynyl)-2,6-dimethylcyclohex-2-en-1-one typically involves the introduction of a chloroethynyl group to a cyclohexenone derivative. One common method is the reaction of 2,6-dimethylcyclohex-2-en-1-one with a chloroethyne derivative under specific conditions. The reaction may require the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Chloroethynyl)-2,6-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloroethynyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Addition Reactions: The double bond in the cyclohexenone ring can undergo addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the chloroethynyl group.
Wissenschaftliche Forschungsanwendungen
6-(2-Chloroethynyl)-2,6-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(2-Chloroethynyl)-2,6-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The chloroethynyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroethynylcyclohexanone: Similar structure but lacks the dimethyl groups.
2,6-Dimethylcyclohex-2-en-1-one: Lacks the chloroethynyl group.
Chloroethynylbenzene: Contains a chloroethynyl group but attached to a benzene ring instead of a cyclohexenone ring.
Uniqueness
6-(2-Chloroethynyl)-2,6-dimethylcyclohex-2-en-1-one is unique due to the combination of its chloroethynyl group and the dimethyl-substituted cyclohexenone ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Eigenschaften
CAS-Nummer |
73843-29-5 |
|---|---|
Molekularformel |
C10H11ClO |
Molekulargewicht |
182.64 g/mol |
IUPAC-Name |
6-(2-chloroethynyl)-2,6-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H11ClO/c1-8-4-3-5-10(2,6-7-11)9(8)12/h4H,3,5H2,1-2H3 |
InChI-Schlüssel |
OIXXOMFMRXYBSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC(C1=O)(C)C#CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


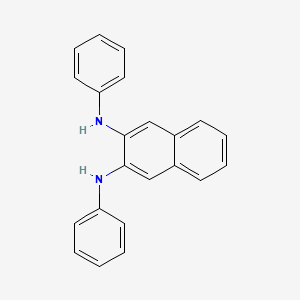
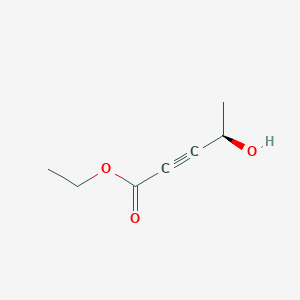
![Trimethoxy[(pentafluorophenoxy)methyl]silane](/img/structure/B14466865.png)

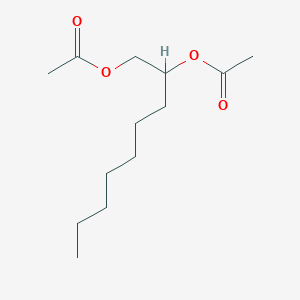
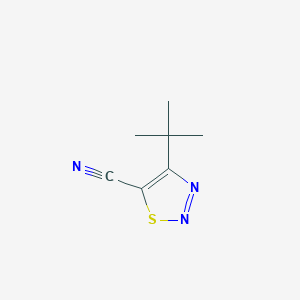
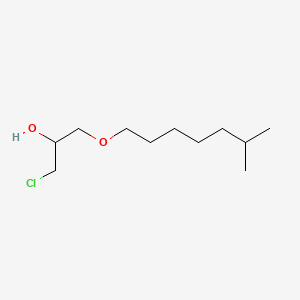
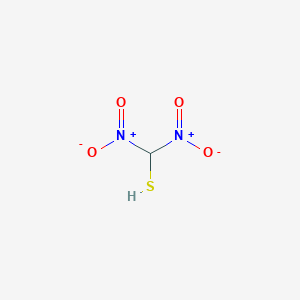


![methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate](/img/structure/B14466901.png)

![2,2-Dichloro-1-(6,10-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14466914.png)
